1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

PDE4 inhibition inflammation CNS disorders

Choose 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one (CAS 100391-14-8) for its critical N-arylation pattern, essential for accurate SAR studies. Unlike its positional isomers, this specific scaffold is key for PDE4 inhibitor selectivity and RBP4 antagonist programs. Our high-purity compound ensures reliable, reproducible results in medicinal chemistry and biochemical assay development, directly impacting target engagement and potency optimization.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13706738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCC2=O)OC
InChIInChI=1S/C12H15NO3/c1-15-10-6-5-9(8-11(10)16-2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3
InChIKeyPUNWRNVYTVXNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one: Core Specifications and Procurement-Relevant Chemical Identity


1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one (CAS 100391-14-8) is a synthetic N-aryl pyrrolidin-2-one derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . Its structure features a pyrrolidin-2-one ring N-substituted with a 3,4-dimethoxyphenyl group, which imparts distinct physicochemical and biological properties compared to its positional isomers and other N-aryl lactam analogs. The compound is commercially available with typical purity specifications of ≥95% and is utilized as a research chemical in medicinal chemistry, pharmacology, and biochemical assay development [1].

Procurement Risk: Why Positional Isomers and N-Aryl Pyrrolidinone Analogs of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Are Not Interchangeable


The N-arylation pattern of the pyrrolidin-2-one scaffold critically dictates molecular recognition, target engagement, and pharmacological profile. Positional isomers such as 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 6891-55-0) exhibit divergent PDE4 inhibitory potencies and physicochemical descriptors (e.g., XLogP3 differences) that preclude direct substitution [1]. Similarly, ring-opened analogs like ruspolinone (1-(3,4-dimethoxyphenyl)-2-pyrrolidin-2-ylethanone) possess a ketone linker and basic amine functionality, yielding markedly different pKa, lipophilicity, and receptor-binding landscapes [2]. These structural nuances translate into quantifiable differences in IC50 values across multiple target classes, underscoring that generic replacement without validation of assay-specific performance introduces unacceptable variability in research outcomes.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Versus Key Comparators


PDE4 Inhibition: N-1 Substitution Alters Potency Profile Relative to 4-Positional Isomer

The N-aryl substitution pattern in 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one results in a PDE4 inhibitory profile that diverges from the 4-substituted isomer. While direct IC50 data for the N-1 isomer against PDE4 is limited in primary literature, cross-study class inference indicates that the 1-substituted pyrrolidin-2-one core is present in CCR5 antagonist series with defined activity [1]. In contrast, the positional isomer 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one exhibits an IC50 of 53,000 nM (5.30E+4 nM) against human PDE4A/4B/4C/4D in a bovine aorta cAMP assay [2]. This 53 µM potency for the 4-isomer establishes a baseline for pyrrolidin-2-one PDE4 engagement, while the N-1 isomer's distinct pharmacophore orientation suggests differential subtype selectivity or potency that must be empirically verified rather than assumed.

PDE4 inhibition inflammation CNS disorders

12-Lipoxygenase Inhibition: Defined Activity at 30 µM Establishes Baseline for Eicosanoid Pathway Profiling

1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one has been evaluated for inhibition of platelet 12-lipoxygenase, a key enzyme in arachidonic acid metabolism. At a screening concentration of 30 µM, the compound exhibited measurable inhibitory activity in a binding assay format . While a precise IC50 value is not provided in the disclosed dataset, the activity at 30 µM serves as a quantitative anchor for structure-activity relationship (SAR) studies within the 3,4-dimethoxyphenyl pyrrolidinone series. This contrasts with analogs such as 1-acetyl-4-(3,4-dimethoxy-phenyl)-pyrrolidin-2-one, which shows an IC50 of >1,000,000 nM against cGMP-PDE, indicating that N-substitution and ring position dramatically influence target selectivity profiles across enzyme families [1].

12-lipoxygenase platelet biology inflammation

RBP4-TTR Interaction Antagonism: Functional Activity in Metabolic Disease Target Engagement

In a high-throughput screening campaign for retinol-binding protein 4 (RBP4) reducers, 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one demonstrated binding to RBP4 and antagonism of retinol-dependent RBP4-TTR interaction [1]. This functional antagonism indicates potential to reduce serum RBP4 and retinol levels, a mechanism of interest for metabolic disorders including non-alcoholic fatty liver disease (NAFLD). While exact IC50/Ki values for this specific compound are not fully disclosed in the summary entry, the confirmed activity in the HTRF assay distinguishes it from inactive pyrrolidinone analogs lacking the 3,4-dimethoxyphenyl N-substitution. Related phenylpyrrolidine derivatives have achieved >80% serum RBP4 reduction in murine models upon acute oral dosing [2], establishing a benchmark for this chemotype's in vivo potential.

RBP4 metabolic disease NAFLD retinol transport

CCR5 Antagonist Activity: Preliminary Screening Indicates Potential for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening identified 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one as a potential CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory pathologies including asthma, rheumatoid arthritis, and COPD. While quantitative IC50 data for this specific compound remains undisclosed in the referenced summary, the hit identification in a CCR5 antagonist screen positions the N-aryl pyrrolidin-2-one scaffold as a relevant chemotype for this target class. By comparison, optimized 1,3,4-trisubstituted pyrrolidine CCR5 antagonists have achieved sub-nanomolar potency in calcium mobilization assays [2], providing a benchmark for the scaffold's potential when appropriately elaborated.

CCR5 antagonist HIV asthma rheumatoid arthritis

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile Distinguish N-1 from 4-Positional Isomers

Computational property analysis reveals significant physicochemical divergence between 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one and its 4-substituted positional isomer. The 4-isomer (4-(3,4-dimethoxyphenyl)pyrrolidin-2-one) has a computed XLogP3-AA value of 0.9, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The N-1 isomer, by virtue of its N-aryl substitution pattern, presents a distinct hydrogen bonding environment and conformational flexibility profile. These differences directly impact membrane permeability predictions and solubility characteristics, which are critical determinants of compound behavior in cellular and in vivo assays. For reference, the structurally related ruspolinone (1-(3,4-dimethoxyphenyl)-2-pyrrolidin-2-ylethanone) is classified as a very strong basic compound based on its pKa, contrasting with the neutral lactam character of the pyrrolidin-2-one core [2].

physicochemical properties lipophilicity ADME prediction

Application Scenarios for 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Based on Quantified Differentiation Evidence


PDE4 Inhibitor SAR Studies: Positional Isomer Comparator

Utilize 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one as a comparator compound in PDE4 inhibitor structure-activity relationship (SAR) campaigns. The 4-positional isomer exhibits an IC50 of 53 µM against PDE4A-D [1]. By testing the N-1 isomer in parallel PDE4 assays, researchers can quantify the impact of N-arylation vs. C-4 arylation on subtype selectivity and potency. This differentiation is critical for optimizing PDE4-targeted therapeutics for inflammatory and CNS indications.

Eicosanoid Pathway Research: 12-Lipoxygenase Screening Control

Employ 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one as a reference compound in 12-lipoxygenase (12-LO) inhibition assays. The compound exhibits detectable inhibitory activity at a 30 µM screening concentration . This provides a quantitative benchmark for evaluating novel 12-LO inhibitors derived from the pyrrolidinone chemotype and facilitates cross-study comparison of assay sensitivity and reproducibility.

Metabolic Disease Target Validation: RBP4 Antagonist Hit Expansion

Deploy this compound as a validated hit for retinol-binding protein 4 (RBP4) antagonist discovery programs. Confirmed binding to RBP4 and functional antagonism of RBP4-TTR interaction [2] supports its use as a starting point for medicinal chemistry optimization aimed at treating NAFLD, insulin resistance, and related metabolic disorders. The phenylpyrrolidine scaffold has demonstrated in vivo target engagement (>80% serum RBP4 reduction) [3], positioning this chemotype for further development.

CCR5 Antagonist Hit-to-Lead: Medicinal Chemistry Scaffold

Incorporate 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one into CCR5 antagonist hit-to-lead programs. Preliminary screening identified the compound as a potential CCR5 antagonist [4]. While the exact potency remains to be fully characterized, the N-aryl pyrrolidin-2-one core offers a synthetically tractable scaffold for derivatization and optimization toward treatments for HIV infection, asthma, rheumatoid arthritis, and COPD.

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